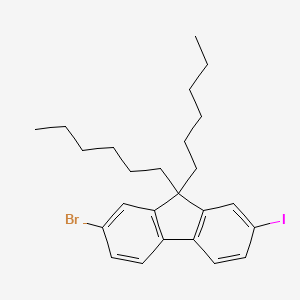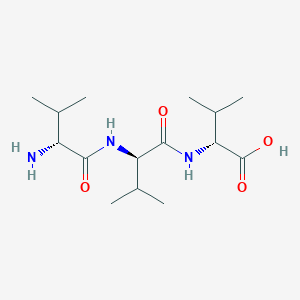
D-Valine, D-valyl-D-valyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Valine, D-valyl-D-valyl- is a compound that belongs to the class of amino acids It is a derivative of valine, which is one of the essential amino acids required for protein synthesis in living organisms D-Valine, D-valyl-D-valyl- is characterized by its unique structure, which includes two valine residues linked together
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Valine, D-valyl-D-valyl- can be achieved through several synthetic routes. One common method involves the microbial asymmetric degradation of DL-valine. This process utilizes specific microorganisms that can selectively degrade the L-valine, leaving behind the D-valine . Another approach is the microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase . This method involves the use of enzymes to selectively hydrolyze the N-acyl group, resulting in the formation of D-valine. Additionally, the microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase is another effective method for preparing D-valine .
Industrial Production Methods: In industrial settings, the production of D-Valine, D-valyl-D-valyl- often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that are capable of producing high yields of D-valine. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to isolate and purify the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: D-Valine, D-valyl-D-valyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for various applications.
Common Reagents and Conditions: Common reagents used in the reactions involving D-Valine, D-valyl-D-valyl- include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields and selectivity.
Major Products Formed: The major products formed from the reactions of D-Valine, D-valyl-D-valyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
D-Valine, D-valyl-D-valyl- has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a key component in the study of protein structure and function. In medicine, D-Valine, D-valyl-D-valyl- is utilized in the development of pharmaceutical drugs, including antibiotics and anticancer agents . Additionally, in the industry, it is used as an intermediate for the synthesis of agricultural pesticides and veterinary antibiotics .
Wirkmechanismus
The mechanism of action of D-Valine, D-valyl-D-valyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
D-Valine, D-valyl-D-valyl- can be compared with other similar compounds, such as L-valine and DL-valine. While L-valine is the naturally occurring form of valine found in proteins, D-valine is its enantiomer with distinct properties and applications. DL-valine is a racemic mixture of both enantiomers. The uniqueness of D-Valine, D-valyl-D-valyl- lies in its specific stereochemistry and its ability to be selectively utilized in various synthetic and biological processes .
List of Similar Compounds:- L-Valine
- DL-Valine
- Valinomycin
- Valaciclovir
Eigenschaften
CAS-Nummer |
185350-24-7 |
|---|---|
Molekularformel |
C15H29N3O4 |
Molekulargewicht |
315.41 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H29N3O4/c1-7(2)10(16)13(19)17-11(8(3)4)14(20)18-12(9(5)6)15(21)22/h7-12H,16H2,1-6H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11-,12-/m1/s1 |
InChI-Schlüssel |
LSLXWOCIIFUZCQ-IJLUTSLNSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


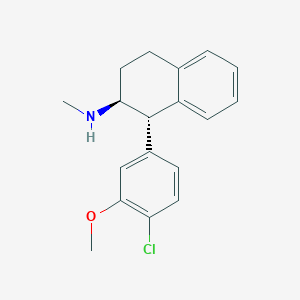
![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)
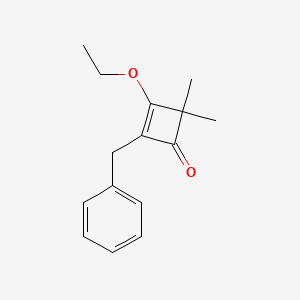
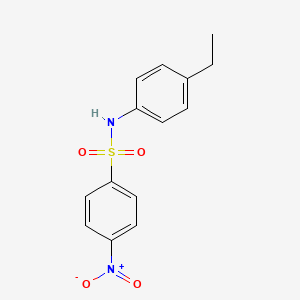

![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
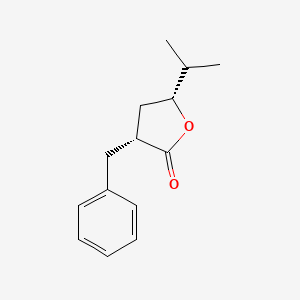

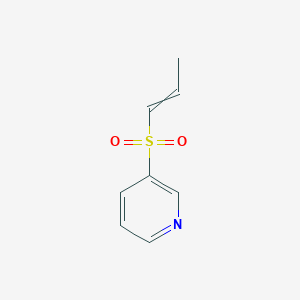
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
